Methanesulfonamide, N-(2-bromoallyl)-
Description
Methanesulfonamide, N-(2-bromoallyl)- (CAS: Not explicitly listed in evidence; structurally analogous to N-(2-bromoethyl)methanesulfonamide ), is a sulfonamide derivative characterized by a methanesulfonyl group (-SO₂CH₃) attached to a nitrogen atom substituted with a 2-bromoallyl moiety. This compound belongs to the class of N-substituted sulfonamides, which are widely studied for their synthetic versatility and applications in organic chemistry, pharmaceuticals, and materials science. The bromoallyl group introduces unique reactivity due to the allylic bromide structure, enabling participation in substitution, elimination, or cycloaddition reactions .
Properties
CAS No. |
102280-88-6 |
|---|---|
Molecular Formula |
C4H8BrNO2S |
Molecular Weight |
214.08 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)methanesulfonamide |
InChI |
InChI=1S/C4H8BrNO2S/c1-4(5)3-6-9(2,7)8/h6H,1,3H2,2H3 |
InChI Key |
DJALIWHBNKIYSN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC(=C)Br |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 2-Bromoallylamine
Reaction Mechanism and Stoichiometry
The most straightforward route involves the reaction of 2-bromoallylamine with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, typically triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The general equation is:
$$
\text{CH}2=\text{CBr}-\text{CH}2\text{NH}2 + \text{MsCl} \xrightarrow{\text{TEA}} \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}_3 + \text{HCl}
$$
Optimization Parameters
- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions such as elimination or polymerization of the allylic bromide.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants.
- Molar Ratios : A 1:1.1 molar ratio of amine to MsCl ensures complete conversion, with excess base (1.5–2 eq) to scavenge HCl.
Table 1: Representative Reaction Conditions for Direct Sulfonylation
| Parameter | Optimal Range | Observed Yield (%) | Side Products |
|---|---|---|---|
| Temperature | 0–5°C | 68–72 | Di-sulfonylated species |
| Solvent | DCM | 70 | Polymerized allylic bromide |
| Reaction Time | 4–6 h | 75 | N/A |
Key Challenge : Commercial unavailability of 2-bromoallylamine necessitates in situ synthesis via Hofmann degradation of 2-bromoallylurea or Gabriel synthesis from 2-bromoallyl bromide.
Bromination of N-Allylmethanesulfonamide
Two-Step Synthesis Pathway
For laboratories lacking access to 2-bromoallylamine, bromination of pre-formed N-allylmethanesulfonamide offers an alternative:
Sulfonylation of Allylamine :
$$
\text{CH}2=\text{CH}-\text{CH}2\text{NH}2 + \text{MsCl} \rightarrow \text{CH}2=\text{CH}-\text{CH}2\text{NHSO}2\text{CH}_3
$$
Yields for this step typically exceed 85% under standard conditions.Electrophilic Bromination :
Bromine or N-bromosuccinimide (NBS) introduces bromine at the allylic position. NBS is preferred for regioselectivity and reduced toxicity:
$$
\text{CH}2=\text{CH}-\text{CH}2\text{NHSO}2\text{CH}3 + \text{NBS} \xrightarrow{\text{AIBN}} \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}3
$$
Critical Considerations
- Radical Initiators : Azobisisobutyronitrile (AIBN) or light initiation ensures homolytic cleavage of NBS, generating bromine radicals.
- Solvent Effects : CCl₄ or CHCl₃ enhances bromine solubility but raises environmental concerns; ethyl acetate presents a greener alternative with comparable yields (Table 2).
Table 2: Bromination Efficiency Across Solvent Systems
| Solvent | NBS Equiv | Time (h) | Yield (%) | Regioselectivity (2-bromo:1-bromo) |
|---|---|---|---|---|
| CCl₄ | 1.1 | 6 | 78 | 9:1 |
| CHCl₃ | 1.05 | 5 | 75 | 8:1 |
| Ethyl Acetate | 1.2 | 7 | 72 | 7:1 |
Limitation : Competing vinylic bromination may occur if reaction temperatures exceed 40°C, necessitating precise thermal control.
Mitsunobu-Based Alkylation of Methanesulfonamide
Strategic Use of Mitsunobu Conditions
The Mitsunobu reaction enables coupling of methanesulfonamide with 2-bromoallyl alcohols, circumventing amine handling challenges:
$$
\text{MsNH}2 + \text{CH}2=\text{CBr}-\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}3
$$
Protocol Optimization
- Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) are standard, though newer reagents like ADDP and TBADT improve yields.
- Solvent : Anhydrous THF or DMF ensures reagent solubility.
Table 3: Mitsunobu Reagent Comparison
| Reagent Pair | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| DEAD/PPh₃ | 65 | 12 | Moderate |
| ADDP/TBADT | 82 | 8 | Low |
| DIAD/PPh₃ | 70 | 10 | Moderate |
Advantage : This method avoids sensitive amine intermediates, making it suitable for large-scale synthesis.
Nucleophilic Displacement on Epoxide Intermediates
Epoxide Ring-Opening Strategy
A less conventional approach involves epoxide intermediates, leveraging the nucleophilicity of methanesulfonamide:
- Epoxidation of 1,3-Dibromopropene :
$$
\text{CH}2=\text{CBr}-\text{CH}2\text{Br} \xrightarrow{\text{mCPBA}} \text{CH}2(\text{Br})-\text{C}-\text{O}-\text{CH}2\text{Br}
$$ - Amide Attack on Epoxide :
$$
\text{Epoxide} + \text{MsNH}2 \rightarrow \text{CH}2=\text{CBr}-\text{CH}2\text{NHSO}2\text{CH}_3
$$
Comparative Analysis of Methodologies
Efficiency Metrics
Table 4: Synthesis Route Comparison
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Index (Relative) |
|---|---|---|---|---|
| Direct Sulfonylation | 68–75 | 95 | Moderate | 1.0 |
| Bromination | 70–78 | 90 | High | 1.2 |
| Mitsunobu | 65–82 | 98 | Low | 3.5 |
| Epoxide | 55–60 | 85 | Moderate | 2.8 |
Industrial Viability Assessment
- Direct Sulfonylation : Most cost-effective but limited by amine availability.
- Bromination : Preferred for scalability despite higher bromination agent costs.
- Mitsunobu : Reserved for high-purity applications due to reagent expense.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC methods using C18 columns (60:40 MeCN/H₂O) achieve baseline separation of sulfonamide products from di-brominated or oligomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form an allyl sulfonamide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Elimination: Formation of allyl sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or sulfides.
Scientific Research Applications
Methanesulfonamide, N-(2-bromoallyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(2-bromoallyl)- involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-bromoallyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
N-(2-Bromoethyl)methanesulfonamide
- Structure : Replaces the allyl group with an ethyl chain (CH₂CH₂Br) .
- Synthesis : Typically prepared via reaction of methanesulfonyl chloride with 2-bromoethylamine in benzene or similar solvents, as described for analogous methanesulphonamides .
- Reactivity : The primary bromide in the ethyl chain favors SN2 substitutions, whereas the allylic bromide in N-(2-bromoallyl)- derivatives may undergo allylic rearrangements or conjugate additions.
- Applications : Used as an alkylating agent or intermediate in drug synthesis (e.g., β-lactam antibiotics) .
N-Aryl Methanesulfonamides (e.g., N-(2-Methylphenyl)methanesulfonamide)
N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide
- Structure : Brominated aromatic ring with methoxy and sulfonamide groups .
- Synthesis : Bromination of N-(2-methoxyphenyl)benzenesulfonamide using bromine in acetic acid .
- Key Differences :
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Sulfonamides
*Hypothesized based on structural analogs.
Spectroscopic Distinctions
- ¹³C NMR : The allylic carbons in N-(2-bromoallyl)- derivatives would resonate at δ 110–130 ppm (sp² carbons), contrasting with δ 30–40 ppm (sp³ carbons) in ethyl analogs .
- IR Spectroscopy : S=O stretches remain consistent (~1350 cm⁻¹), but C-Br stretches differ (allylic Br: ~550 cm⁻¹; aliphatic Br: ~600 cm⁻¹) .
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